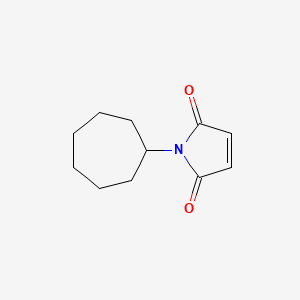

1-Cycloheptyl-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cycloheptylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-7-8-11(14)12(10)9-5-3-1-2-4-6-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGDLGZPBRJNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363964 | |

| Record name | 1-CYCLOHEPTYL-PYRROLE-2,5-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491850-51-2 | |

| Record name | 1-CYCLOHEPTYL-PYRROLE-2,5-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cycloheptyl Pyrrole 2,5 Dione

Classical Multi-Step Synthetic Approaches

The traditional routes to synthesize 1-Cycloheptyl-pyrrole-2,5-dione are characterized by a two-step process involving the formation of an intermediate compound which is subsequently cyclized.

Condensation of Cycloheptylamine (B1194755) with Maleic Anhydride (B1165640) Derivatives

The most common and direct method for the synthesis of N-substituted maleimides, including the cycloheptyl derivative, involves the condensation of a primary amine with maleic anhydride or its derivatives. In this reaction, cycloheptylamine attacks one of the carbonyl carbons of the maleic anhydride ring, leading to the opening of the anhydride ring and the formation of a maleamic acid intermediate. This initial reaction is typically carried out at room temperature in a suitable solvent. The choice of solvent can influence the reaction rate and the ease of product isolation.

The reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile. The general scheme for this reaction is as follows:

Cycloheptylamine + Maleic Anhydride → N-Cycloheptylmaleamic acid

This step is generally high-yielding and proceeds under mild conditions.

Cyclization Reactions Utilizing Amic Acid Intermediates

The second step in this classical approach is the dehydration and cyclization of the N-cycloheptylmaleamic acid intermediate to form the final imide, 1-Cycloheptyl-pyrrole-2,5-dione. This intramolecular condensation is typically achieved by heating the amic acid, often in the presence of a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate. The elevated temperature provides the necessary energy to overcome the activation barrier for the ring-closing reaction, which results in the elimination of a water molecule and the formation of the stable five-membered pyrrole-2,5-dione ring.

The general scheme for the cyclization is:

N-Cycloheptylmaleamic acid → 1-Cycloheptyl-pyrrole-2,5-dione + H₂O

Advanced and Green Synthesis Strategies

In recent years, there has been a significant drive towards the development of more efficient, environmentally friendly, and faster synthetic methods. These advanced strategies aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide variety of chemical reactions. researchgate.netnih.govpensoft.netnih.govijpsjournal.com The synthesis of N-substituted maleimides, including what can be extrapolated for 1-Cycloheptyl-pyrrole-2,5-dione, is significantly enhanced by microwave irradiation. researchgate.netnih.gov This method drastically reduces the reaction time for the cyclization of the amic acid intermediate from hours to just a few minutes. pensoft.net The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner products by minimizing the formation of side products. researchgate.netijpsjournal.com This "green chemistry" approach is also advantageous as it can often be performed with reduced solvent quantities or even under solvent-free conditions. ijpsjournal.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Substituted Pyrroles

| Synthesis Method | Reactants | Catalyst/Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Hexane-2,5-dione, Primary Amines | - | >12 hours | - | pensoft.net |

| Microwave Irradiation | Hexane-2,5-dione, Primary Amines | N-Bromosuccinimide (NBS), Solvent-free | Minutes | Good | pensoft.net |

| Microwave Irradiation | Furan-2,5-dione, 3-Phenylenediamine | Ethanol | 10 minutes | 83% | pensoft.net |

Catalyst-Mediated Cyclization Protocols

The development of novel catalytic systems offers another avenue for the efficient synthesis of 1-Cycloheptyl-pyrrole-2,5-dione. While traditional methods often rely on stoichiometric reagents like acetic anhydride, modern approaches utilize catalysts to promote the cyclization of the amic acid intermediate under milder conditions. For instance, the use of heterogeneous catalysts, such as copper iodide on activated carbon (CuI/C), has been shown to be effective in the Paal-Knorr condensation for synthesizing N-substituted pyrroles. researchgate.net This method offers the advantages of high yields, solvent-free conditions, and easy recovery and reusability of the catalyst. researchgate.net While not specifically documented for 1-Cycloheptyl-pyrrole-2,5-dione, such catalytic systems present a promising and more sustainable alternative to classical methods.

Preparation of Precursors and Functionalized Derivatives of 1-Cycloheptyl-pyrrole-2,5-dione

The synthesis of 1-Cycloheptyl-pyrrole-2,5-dione inherently relies on the availability of its precursors, namely cycloheptylamine and maleic anhydride. Cycloheptylamine can be prepared through various established synthetic routes.

Furthermore, the synthesis of functionalized derivatives of 1-Cycloheptyl-pyrrole-2,5-dione can be achieved by using substituted maleic anhydrides or by further reaction of the pyrrole-2,5-dione ring. For example, using 3,4-dichloro- or 3,4-dimethylmaleic anhydride in the initial condensation step would yield the corresponding 3,4-disubstituted-1-cycloheptyl-pyrrole-2,5-dione derivatives. mdpi.comekb.eg These functionalized derivatives are valuable for creating a diverse library of compounds with potentially unique properties. The synthesis of chalcone-imide derivatives based on a pyrrole-2,5-dione core highlights the versatility of this scaffold in generating complex molecules. ekb.eg

Table 2: Examples of Synthesized Functionalized Pyrrole-2,5-dione Derivatives

| Starting Materials | Product | Reaction Conditions | Reference |

|---|---|---|---|

| N³-substituted amidrazones, 2,3-dimethylmaleic anhydride | N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione | Toluene, Chloroform, or Diethyl ether; varying temperatures | mdpi.com |

| 3,4-dichlorofuran-2,5-dione, 4-acetyl aniline | 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione | Acetic acid, reflux | ekb.eg |

| 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione, various aldehydes | Chalcone imide derivatives | Ethanol, NaOH | ekb.eg |

Advanced Spectroscopic and Structural Elucidation of 1 Cycloheptyl Pyrrole 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. For 1-Cycloheptyl-pyrrole-2,5-dione, a combination of one-dimensional and two-dimensional NMR experiments would be essential to fully characterize its structure and dynamic behavior.

Proton (¹H) and Carbon (¹³C) NMR Spectral Assignments

¹H NMR: In a typical ¹H NMR spectrum, the two equivalent protons on the maleimide (B117702) ring would be expected to produce a sharp singlet. The chemical shift of this singlet would likely appear in the region of 6.5-7.0 ppm, characteristic of vinylic protons in an electron-deficient environment. The protons of the cycloheptyl group would exhibit more complex signals. The single proton attached to the nitrogen (the methine proton) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons on the cycloheptyl ring. The remaining methylene protons of the cycloheptyl ring would produce a series of overlapping multiplets in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the different carbon environments in the molecule. The two equivalent carbonyl carbons of the pyrrole-2,5-dione ring would be expected to have a chemical shift in the range of 170-175 ppm. The two equivalent vinylic carbons of the ring would likely resonate at approximately 134 ppm. The carbons of the cycloheptyl ring would appear in the upfield region, with the methine carbon attached to the nitrogen appearing at a downfield position compared to the other methylene carbons of the ring.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

To unambiguously assign the proton and carbon signals and to gain insight into the molecule's three-dimensional structure, a suite of two-dimensional NMR experiments would be employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of which protons are bonded to which carbons in the cycloheptyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy would reveal correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connectivity between the cycloheptyl substituent and the nitrogen atom of the pyrrole-2,5-dione ring. For instance, correlations would be expected between the methine proton of the cycloheptyl ring and the carbonyl carbons of the maleimide ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons. A NOESY spectrum could reveal through-space interactions between the protons of the cycloheptyl ring and the vinylic protons of the maleimide ring, offering insights into the preferred conformation of the cycloheptyl group relative to the planar pyrrole-2,5-dione ring.

Variable Temperature NMR for Conformational Equilibrium Studies

The cycloheptyl ring is known to be conformationally flexible. Variable temperature (VT) NMR studies could provide valuable information about the conformational equilibrium of the cycloheptyl group in 1-Cycloheptyl-pyrrole-2,5-dione. organicchemistrydata.orgnih.govnih.gov By recording NMR spectra at different temperatures, it might be possible to observe changes in the chemical shifts and coupling constants of the cycloheptyl protons. organicchemistrydata.orgnih.govnih.gov At lower temperatures, the interconversion between different chair and boat conformations of the cycloheptyl ring might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. Analysis of this data could provide thermodynamic parameters for the conformational equilibrium. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. While no crystal structure for 1-Cycloheptyl-pyrrole-2,5-dione has been reported, a hypothetical analysis would yield the following information.

Crystal Structure Determination and Unit Cell Parameters

A successful crystallographic analysis would provide the exact coordinates of each atom in the crystal lattice. This would define the unit cell, which is the basic repeating unit of the crystal. The unit cell is described by its dimensions (the lengths of the a, b, and c axes) and the angles between them (α, β, and γ). The space group of the crystal, which describes the symmetry elements present, would also be determined.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

From the atomic coordinates, precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule can be calculated. It is expected that the pyrrole-2,5-dione ring would be essentially planar. The bond lengths within this ring would reflect the conjugated system of double and single bonds. The geometry around the nitrogen atom would be expected to be trigonal planar. The analysis of the dihedral angles would be particularly informative in describing the precise conformation of the cycloheptyl ring in the solid state and its orientation relative to the maleimide ring. For other pyrrole-2,5-dione derivatives, detailed analyses of these parameters have been reported. tcichemicals.com

Intermolecular Interactions and Packing Arrangements

The packing of these molecules is likely to be influenced by the need to optimize the arrangement of the polar dione (B5365651) rings while accommodating the steric bulk of the cycloheptyl substituents. It is plausible that the molecules will adopt a packing motif that maximizes the anti-parallel alignment of the dipoles of the pyrrole-2,5-dione rings to achieve electrostatic stabilization. The flexible nature of the seven-membered cycloheptyl ring may allow for various conformations, which could lead to complex packing arrangements or the possibility of polymorphism. Studies on similar N-acylethanolamines have revealed tail-to-tail organization in a bilayer-like fashion, a structure driven by hydrogen bonding and hydrophobic interactions. nih.gov While 1-Cycloheptyl-pyrrole-2,5-dione lacks the hydroxyl groups for strong hydrogen bonding, the segregation of polar head groups (the pyrrole-2,5-dione) and non-polar tails (the cycloheptyl ring) might still be a driving force in the crystal packing.

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and the elucidation of molecular structure. For 1-Cycloheptyl-pyrrole-2,5-dione, these methods provide characteristic signatures for the carbonyl groups and the pyrrole (B145914) ring, as well as vibrations associated with the cycloheptyl substituent.

The most prominent features in the IR and Raman spectra of 1-Cycloheptyl-pyrrole-2,5-dione are expected to be the carbonyl (C=O) stretching vibrations. In related N-substituted maleimides, these typically appear as strong absorption bands in the IR spectrum in the region of 1700-1780 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the substituent on the nitrogen atom and by the coupling between the two carbonyl groups. The symmetric and asymmetric stretching modes of the C=O groups often result in two distinct bands.

The vibrations of the pyrrole-2,5-dione ring itself, including C-N stretching and C=C stretching, will also give rise to characteristic bands in the vibrational spectra. The C=C stretching vibration of the maleimide ring is typically observed in the range of 1580-1640 cm⁻¹.

The cycloheptyl group introduces a series of vibrational modes corresponding to C-H stretching, bending, and rocking motions. The C-H stretching vibrations of the methylene (CH₂) groups in the cycloheptyl ring are expected to appear in the 2850-2960 cm⁻¹ region of the IR and Raman spectra. The presence of the bulky and flexible cycloheptyl ring can also have a subtle influence on the vibrations of the pyrrole-2,5-dione ring system through steric and electronic effects, potentially causing slight shifts in the characteristic frequencies of the carbonyl and ring vibrations compared to simpler N-alkyl maleimides. The analysis of the number of vibrational modes for a molecule is based on its atomicity and linearity. For a non-linear molecule like 1-Cycloheptyl-pyrrole-2,5-dione, the number of vibrational modes can be calculated as 3N-6, where N is the number of atoms. libretexts.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H Stretching (Cycloheptyl) | 2850 - 2960 |

| Asymmetric C=O Stretching | ~1770 |

| Symmetric C=O Stretching | ~1700 |

| C=C Stretching (Ring) | 1580 - 1640 |

| C-N Stretching (Ring) | 1350 - 1450 |

| CH₂ Bending (Cycloheptyl) | 1440 - 1480 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable technique for the precise determination of the molecular formula of a compound and for gaining insights into its fragmentation behavior upon ionization. For 1-Cycloheptyl-pyrrole-2,5-dione (C₁₁H₁₅NO₂), the expected exact mass can be calculated with high accuracy.

Upon electron impact ionization, the molecular ion peak ([M]⁺˙) would be observed, and its high-resolution measurement would confirm the elemental composition. The fragmentation of N-substituted maleimides is often characterized by specific cleavage patterns. For 1-Cycloheptyl-pyrrole-2,5-dione, the primary fragmentation pathways are expected to involve the cycloheptyl substituent.

A common fragmentation pathway for N-cycloalkyl compounds is the loss of the alkyl substituent as a radical, leading to a stable ion. In this case, cleavage of the N-cycloheptyl bond would result in a fragment corresponding to the pyrrole-2,5-dione cation. Another likely fragmentation pathway involves the fragmentation of the cycloheptyl ring itself. This can occur through various ring-opening and rearrangement reactions, leading to the loss of smaller neutral fragments such as ethene or propene. The presence of the nitrogen atom dictates that a molecule with one nitrogen atom will have an odd molecular weight, a principle known as the Nitrogen Rule. whitman.edu

A plausible fragmentation pathway would be the α-cleavage at the bond between the nitrogen and the cycloheptyl ring, leading to the formation of a stable pyrrole-2,5-dione radical cation and a cycloheptyl radical. Further fragmentation of the cycloheptyl cation could also be observed.

| Ion | Proposed Structure | Significance |

| [C₁₁H₁₅NO₂]⁺˙ | Molecular Ion | Confirms molecular formula |

| [C₄H₂NO₂]⁺ | Pyrrole-2,5-dione cation | Loss of cycloheptyl radical |

| [C₇H₁₃]⁺ | Cycloheptyl cation | Cleavage of N-C bond |

| Fragments from ring | Various smaller cations | Fragmentation of the cycloheptyl ring |

Chemical Reactivity and Reaction Mechanisms of 1 Cycloheptyl Pyrrole 2,5 Dione

Michael Addition Reactions

The Michael addition, a type of nucleophilic conjugate addition, is a key reaction of 1-cycloheptyl-pyrrole-2,5-dione. wikipedia.org The electron-withdrawing nature of the two adjacent carbonyl groups polarizes the double bond, rendering the β-carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Conjugate Addition to the Maleimide (B117702) Double Bond

In the presence of a nucleophile, the double bond of the maleimide ring of 1-cycloheptyl-pyrrole-2,5-dione acts as a Michael acceptor. The nucleophile adds to the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation of this intermediate yields the corresponding succinimide (B58015) derivative. This 1,4-addition is a versatile method for the functionalization of the maleimide scaffold. wikipedia.orgwikipedia.org

Scope of Nucleophiles and Regioselectivity

A diverse array of nucleophiles can participate in Michael addition reactions with N-substituted maleimides like 1-cycloheptyl-pyrrole-2,5-dione. The reaction is highly regioselective, with the nucleophile exclusively attacking the β-carbon of the double bond.

Thiols: Thiol-maleimide Michael addition is a widely used "click" chemistry reaction due to its high efficiency, specificity, and rapid kinetics under mild, often physiological, conditions. nih.govresearchgate.net The reaction proceeds through the attack of a thiolate anion on the maleimide double bond. acs.org The stability of the resulting thioether adduct can be influenced by the substituents on the maleimide and the nature of the thiol. udel.edu While generally considered stable, these adducts can undergo retro-Michael reactions and thiol exchange, particularly in the presence of other thiols. nih.govudel.edu

Amines: Primary and secondary amines are also effective nucleophiles in Michael additions to maleimides, forming 3-aminocarbonyl compounds. wikipedia.orglibretexts.org The reaction mechanism involves the nucleophilic attack of the amine on the activated double bond. libretexts.orgmakingmolecules.com In some cases, this can be followed by further reactions. For instance, the addition of an amine to a dibromomaleimide-thiol conjugate can lead to a stable aminothiomaleimide, deactivating the maleimide to further nucleophilic attack. nih.gov

Carbon Nucleophiles: A variety of carbon-based nucleophiles, including enolates derived from ketones, aldehydes, and 1,3-dicarbonyl compounds, can add to maleimides. nih.govrsc.orgnih.gov Organocatalysts, such as chiral primary amines, can be employed to facilitate the enantioselective conjugate addition of aldehydes and ketones to N-substituted maleimides, leading to the formation of chiral succinimide derivatives with high yields and enantioselectivities. nih.govnih.gov

Table 1: Examples of Nucleophiles in Michael Addition to N-Substituted Maleimides

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

| Thiol | Thiophenol | Succinimide thioether | rsc.org |

| Amine | Methylamine | 3-Aminocyclohexanone | wikipedia.org |

| Carbon | Cyclohexanone | Substituted succinimide | nih.gov |

| Carbon | Aldehydes | Substituted succinimide | nih.gov |

Kinetic Studies and Mechanistic Pathways of Addition

The kinetics and mechanism of Michael additions to maleimides are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts.

For thiol additions, the reaction can proceed through different mechanistic pathways, including stepwise addition with rate-limiting nucleophilic attack or rate-limiting proton transfer, or a concerted mechanism. acs.org The specific pathway is often dependent on the nature of the thiol. For example, the addition of alkyl thiols to N-methylmaleimide has been shown to proceed via a stepwise mechanism with rate-limiting nucleophilic attack, while aryl thiol addition follows a different pathway. acs.org The pKa of the thiol and the pH of the reaction medium can significantly affect the reaction rate. udel.edu

The choice of solvent and initiator can also dictate the mechanistic pathway of thiol-maleimide reactions, influencing whether the reaction proceeds through a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism. rsc.org For instance, the use of a strong organic base as a catalyst can sometimes lead to an undesired anionic polymerization of the N-substituted maleimide. researchgate.net

Diels-Alder Cycloaddition Reactions

The electron-deficient double bond of 1-cycloheptyl-pyrrole-2,5-dione makes it an excellent dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction involves the concerted reaction with a conjugated diene to form a six-membered ring, providing a powerful tool for constructing complex cyclic systems. wikipedia.org

Role as a Dienophile in Cycloadditions

As a dienophile, 1-cycloheptyl-pyrrole-2,5-dione readily reacts with a variety of dienes. The electron-withdrawing carbonyl groups of the maleimide ring lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. This is characteristic of a normal electron-demand Diels-Alder reaction. youtube.com Maleimides are known to react with various dienes, including cyclic dienes like cyclopentadiene (B3395910) and furan (B31954) derivatives, as well as open-chain dienes. acs.orgnih.govmasterorganicchemistry.com In some cases, pyrroles can also act as dienes, although they are generally poor dienes and may undergo Michael addition instead. researchgate.net

Stereochemical Outcomes (e.g., endo/exo selectivity)

The Diels-Alder reaction is stereospecific, and the stereochemistry of the resulting cycloadduct is a critical aspect. The reaction between a cyclic diene and a dienophile like 1-cycloheptyl-pyrrole-2,5-dione can lead to the formation of two diastereomeric products: the endo and exo adducts. masterorganicchemistry.com

The endo product is generally favored under kinetic control, a preference often explained by secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state. acs.org However, the exo adduct is typically the thermodynamically more stable product due to reduced steric hindrance. nih.gov

The stereochemical outcome can be influenced by reaction conditions such as temperature and the presence of catalysts. For instance, in the reaction of furans with maleimides, the exo adduct is often favored at elevated temperatures, while the endo product can be obtained at room temperature. nih.gov The substituent on the nitrogen atom of the maleimide can also influence the reaction rate and selectivity. acs.org In certain cases, high exo-selectivity can be achieved, particularly when there are significant steric clashes in the endo transition state. nih.gov

Table 2: Factors Influencing Endo/Exo Selectivity in Diels-Alder Reactions of N-Substituted Maleimides

| Factor | Influence on Selectivity | Explanation | Reference |

| Temperature | Lower temperatures often favor the endo product. | Kinetic control favors the transition state with secondary orbital interactions. | acs.orgnih.gov |

| Temperature | Higher temperatures can favor the exo product. | Thermodynamic control favors the more stable, less sterically hindered product. | nih.gov |

| Diene/Dienophile Structure | Steric hindrance between substituents. | Can disfavor the endo transition state, leading to higher exo selectivity. | nih.gov |

| Catalyst | Lewis acids can alter selectivity. | Coordination to the dienophile can change the energies of the transition states. | youtube.com |

Influence of Cycloheptyl Moiety on Reactivity and Selectivity

The cycloheptyl group attached to the nitrogen atom of the pyrrole-2,5-dione ring significantly influences the chemical behavior of 1-Cycloheptyl-pyrrole-2,5-dione, primarily through electronic and steric effects. As a saturated hydrocarbon ring, the cycloheptyl moiety functions as an electron-donating group. This electronic effect modulates the electrophilicity of the carbon-carbon double bond within the maleimide ring. The two adjacent carbonyl groups create a highly electron-deficient double bond, making it susceptible to nucleophilic attack and a reactive dienophile in Diels-Alder reactions. tsijournals.commdpi.com The electron-donating nature of the cycloheptyl group can slightly reduce this electron deficiency compared to maleimide itself or N-aryl substituted maleimides, thereby subtly influencing reaction rates. prolynxinc.com

Free Radical Polymerization

1-Cycloheptyl-pyrrole-2,5-dione, as an N-substituted maleimide, is capable of undergoing free radical polymerization. tsijournals.com The electron-deficient double bond of the maleimide ring readily participates in chain-growth polymerization reactions, making it a valuable monomer for the synthesis of thermally stable polymers. tsijournals.compipzine-chem.com The polymerization can be initiated using standard thermal initiators, such as 2,2′-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), or via photoinitiation. tsijournals.comresearchgate.netkpi.ua

The homopolymerization of 1-Cycloheptyl-pyrrole-2,5-dione proceeds through a conventional free-radical mechanism involving initiation, propagation, and termination steps. youtube.com

Initiation: The process begins with the decomposition of a radical initiator (e.g., AIBN) upon heating or UV irradiation, generating primary free radicals (R•). youtube.com This radical then adds across the electron-deficient C=C double bond of the 1-Cycloheptyl-pyrrole-2,5-dione monomer (M), forming a new monomer-radical adduct.

I → 2R•

R• + M → RM•

Propagation: The newly formed monomer radical adds to another monomer molecule in a repetitive sequence. youtube.com This chain-growth step involves the successive addition of monomers to the growing polymer chain radical, leading to the formation of a long polymer chain. The rigidity of the maleimide ring in the polymer backbone contributes to the high thermal stability of the resulting poly(N-cycloheptylmaleimide).

RM• + M → RM₂•

RMₙ• + M → RMₙ₊₁•

Termination: The growth of the polymer chain is terminated when two growing radical chains react with each other. youtube.com This can occur through two primary pathways:

Combination (or Coupling): Two polymer radicals combine to form a single, longer polymer chain. youtube.com

RMₙ• + •MₘR → RMₙ-MₘR

Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in two separate, stable polymer chains—one with a saturated end group and another with an unsaturated end group. youtube.com

RMₙ• + •MₘR → RMₙH + R(M)ₘ₋₁M(=CH-CH=) (Illustrative)

1-Cycloheptyl-pyrrole-2,5-dione can be copolymerized with various vinyl monomers to synthesize polymers with tailored properties. tsijournals.com The kinetics of these copolymerizations are described by monomer reactivity ratios (r₁ and r₂), which quantify the relative tendency of a growing polymer radical to add a monomer of its own kind versus a co-monomer. cutm.ac.innih.gov

Table 1: Monomer Reactivity Ratios for Copolymerization of N-Cyclohexylmaleimide (M₂) with a Co-Monomer (M₁)

| Co-Monomer (M₁) | r₁ (M₁) | r₂ (N-Cyclohexylmaleimide) | r₁ * r₂ | Copolymerization Tendency | Solvent | Reference |

|---|---|---|---|---|---|---|

| Cyclohexene | 0 | 0.032 | 0 | Alternating | Chloroform | researchgate.net |

| Cyclohexene | 0 | 0.065 | 0 | Alternating | Benzene | researchgate.net |

| Cyclohexene | 0 | 0.14 | 0 | Alternating | Dioxane | researchgate.net |

The product of the reactivity ratios (r₁ * r₂) indicates the type of copolymer formed. A value close to zero, as seen with cyclohexene, suggests a strong tendency for alternating copolymerization. cutm.ac.in This behavior is typical for maleimide derivatives when copolymerized with electron-rich monomers. kpi.ua The maleimide acts as an electron-acceptor monomer, and the electron-donor monomer (like cyclohexene) preferentially adds to the maleimide-terminated radical chain, and vice-versa. researchgate.net

Other Characteristic Reactions

The pyrrole-2,5-dione ring in 1-Cycloheptyl-pyrrole-2,5-dione contains two reducible functionalities: the carbon-carbon double bond and the two carbonyl groups. pipzine-chem.com Reduction of the C=C double bond is a common reaction, leading to the formation of the corresponding saturated succinimide derivative, 1-Cycloheptyl-pyrrolidine-2,5-dione. This can be achieved through catalytic hydrogenation or with other chemical reducing agents.

Further reduction of the carbonyl groups is also possible under more strenuous conditions, potentially leading to a variety of products including the corresponding pyrrolidones or even complete reduction to the pyrrolidine (B122466) ring, although this requires harsh reducing agents like lithium aluminum hydride. The specific pathway and product depend on the choice of reducing agent and reaction conditions.

The stability of the 1-Cycloheptyl-pyrrole-2,5-dione molecule is significantly influenced by pH. The imide ring is susceptible to hydrolysis, particularly under alkaline conditions, to yield the ring-opened product, N-cycloheptylmaleamic acid. rsc.orgresearchgate.net The reaction is generally much slower in acidic or neutral solutions. researchgate.net

The mechanism involves a nucleophilic attack by a hydroxide (B78521) ion on one of the carbonyl carbons of the imide ring. rsc.org This is followed by the cleavage of the carbon-nitrogen bond, leading to the formation of the maleamic acid.

The rate of hydrolysis is influenced by the N-substituent. Electron-donating alkyl groups, such as the cycloheptyl group, tend to decrease the rate of hydrolysis compared to N-aryl or unsubstituted maleimides. prolynxinc.comrsc.org This is because the alkyl group increases the electron density at the carbonyl carbons, making them less electrophilic and thus less susceptible to nucleophilic attack. Studies on various N-substituted maleimides have shown that N-alkyl derivatives are significantly more stable against hydrolysis than N-aryl derivatives. prolynxinc.comucl.ac.uk For instance, at pH 7.4 and 37°C, the hydrolysis half-life of an N-alkyl thiosuccinimide conjugate was found to be 27 hours, compared to just 1.5 hours for an N-aryl analogue. ucl.ac.uk This suggests that 1-Cycloheptyl-pyrrole-2,5-dione possesses relatively high hydrolytic stability under physiological conditions compared to other maleimide derivatives.

Computational and Theoretical Investigations of 1 Cycloheptyl Pyrrole 2,5 Dione

Quantum Chemical Studies (DFT, ab initio)

Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the molecular properties of N-substituted pyrrole-2,5-diones. These studies provide insights into the electronic structure, reactivity, and conformational preferences of these molecules.

Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis

The electronic behavior of 1-Cycloheptyl-pyrrole-2,5-dione is governed by the interplay between the electron-withdrawing maleimide (B117702) ring and the electron-donating cycloheptyl group. Frontier molecular orbital (FMO) theory is central to understanding the reactivity of this molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For N-alkyl maleimides, the HOMO is typically localized on the maleimide ring, specifically on the C=C double bond, while the LUMO is distributed over the carbonyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The introduction of the cycloheptyl group is expected to have a modest effect on the electronic properties compared to a simple alkyl chain.

Table 1: Predicted Frontier Molecular Orbital Properties for 1-Cycloheptyl-pyrrole-2,5-dione

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | ~ -1.5 to -2.5 eV | Represents the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

Note: These values are estimations based on typical DFT calculations for N-alkyl maleimides and may vary depending on the level of theory and basis set used.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For 1-Cycloheptyl-pyrrole-2,5-dione, the MEP surface would be characterized by negative potential (red/yellow) around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the cycloheptyl ring. The nitrogen atom's lone pair is also a site of negative potential, though its reactivity can be influenced by steric hindrance from the adjacent cycloheptyl group. This analysis is crucial for understanding intermolecular interactions and potential reaction pathways. mdpi.comnih.gov

Conformer Analysis and Energy Landscapes of the Cycloheptyl Ring

Table 2: Predicted Relative Energies of Cycloheptane Conformers

| Conformer | Predicted Relative Energy (kcal/mol) |

| Twist-Chair | 0.0 |

| Chair | ~0.5 - 1.5 |

| Twist-Boat | ~1.5 - 2.5 |

| Boat | ~2.0 - 3.0 |

Note: The presence of the pyrrole-2,5-dione substituent will likely alter these relative energies.

Transition State Modeling for Reaction Pathways

Transition state (TS) modeling using DFT is instrumental in elucidating the mechanisms of reactions involving 1-Cycloheptyl-pyrrole-2,5-dione. A prominent reaction for maleimides is the Diels-Alder cycloaddition. nih.gov Computational modeling can identify the transition state structures for both the endo and exo approaches of a diene to the maleimide's double bond. The calculated activation energies for these pathways would predict the stereochemical outcome of the reaction. For N-alkyl maleimides, the endo product is often favored due to secondary orbital interactions, a preference that can be confirmed and quantified through TS modeling. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to the static picture from quantum chemical calculations.

Conformational Flexibility in Solution

MD simulations of 1-Cycloheptyl-pyrrole-2,5-dione in various solvents would reveal the dynamic conformational landscape of the cycloheptyl ring and its interplay with the solvent molecules. These simulations can track the transitions between different conformers and calculate the population of each state at a given temperature. The flexibility of the cycloheptyl ring can influence the accessibility of the reactive sites on the maleimide core, thereby affecting its chemical reactivity in a solution-phase reaction. The solvent environment can also impact the electronic properties of the solute, which can be monitored throughout the simulation.

Solvation Effects on Molecular Structure and Reactivity

The solvent environment can significantly influence the structure and reactivity of 1-Cycloheptyl-pyrrole-2,5-dione. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these effects. researchgate.net

Solvation can alter the geometry of the molecule. For instance, in a polar solvent, the dipole moment of 1-Cycloheptyl-pyrrole-2,5-dione is expected to increase, leading to a slight elongation of the carbonyl bonds and a potential change in the planarity of the pyrrole-2,5-dione ring. The bulky and non-polar cycloheptyl group, however, will primarily experience weaker van der Waals interactions with the solvent molecules.

The reactivity of the maleimide core is also sensitive to the solvent. The electrophilic character of the double bond in the pyrrole-2,5-dione ring, which is crucial for its reactivity in Michael additions, can be modulated by the solvent. Polar solvents can stabilize the transition state of reactions involving charged or polar species, thereby accelerating the reaction rate. For example, the reaction of N-substituted maleimides with thiols is known to be influenced by the solvent medium. udel.edu

Table 1: Illustrative Solvation Effects on 1-Cycloheptyl-pyrrole-2,5-dione

| Solvent | Dielectric Constant (ε) | Expected Effect on Dipole Moment | Expected Impact on Michael Addition Rate |

| n-Hexane | 1.88 | Minimal change | Baseline |

| Chloroform | 4.81 | Moderate increase | Slight acceleration |

| Acetonitrile | 37.5 | Significant increase | Moderate acceleration |

| Water | 80.1 | Largest increase | Significant acceleration (if soluble) |

This table is illustrative and based on general principles of solvation effects on N-substituted maleimides.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For 1-Cycloheptyl-pyrrole-2,5-dione and its analogues, QSRR models can be developed to predict their reaction rates in various chemical transformations.

Correlation of Electronic and Steric Parameters with Reaction Rates

The reactivity of N-substituted maleimides is governed by a combination of electronic and steric factors. QSRR models often utilize descriptors to quantify these effects.

Electronic Parameters: The electrophilicity of the maleimide double bond is a key determinant of its reactivity. Electron-withdrawing groups on the nitrogen atom can increase the reactivity towards nucleophiles, while electron-donating groups have the opposite effect. vcu.edu The Hammett parameter (σ) is a common descriptor for the electronic effect of a substituent. For the cycloheptyl group, which is an alkyl group, the electronic effect is generally considered to be weakly electron-donating.

Steric Parameters: The size and conformation of the N-substituent can hinder the approach of a reactant to the maleimide core. The cycloheptyl group is a bulky substituent, and its flexible nature can lead to various conformations that may sterically shield the reaction center. Steric parameters such as the Taft steric parameter (Es) or more sophisticated computational parameters can be used to quantify this effect. researchgate.net

Table 2: Correlation of Electronic and Steric Parameters with Hypothetical Reaction Rates for N-Alkyl-pyrrole-2,5-diones

| N-Substituent | Electronic Parameter (e.g., Taft's σ*) | Steric Parameter (e.g., Charton's ν) | Hypothetical Relative Reaction Rate |

| Methyl | 0.00 | 0.52 | 1.00 |

| Ethyl | -0.10 | 0.56 | 0.95 |

| Isopropyl | -0.19 | 0.76 | 0.80 |

| Cyclopentyl | -0.20 | 0.85 | 0.75 |

| Cycloheptyl | -0.20 (estimated) | ~1.0 (estimated) | 0.65 (estimated) |

| tert-Butyl | -0.30 | 1.24 | 0.50 |

This table presents a hypothetical correlation for illustrative purposes, demonstrating the expected trend of decreasing reactivity with increasing steric bulk and electron-donating character of the N-alkyl substituent.

Prediction of Reactivity Profiles for Related Analogues

Based on established QSRR models for N-substituted maleimides, it is possible to predict the reactivity profiles of analogues of 1-Cycloheptyl-pyrrole-2,5-dione. For instance, by systematically varying the size and electronic properties of the N-cycloalkyl substituent, one can forecast their relative rates in reactions such as thiol additions or Diels-Alder cycloadditions.

A predictive model would likely show that increasing the ring size of the N-cycloalkyl substituent from cyclopropyl (B3062369) to cyclooctyl would lead to a general decrease in reaction rate due to increasing steric hindrance. However, the conformational flexibility of larger rings like cycloheptyl might introduce complexities not seen in smaller or more rigid systems.

Furthermore, the introduction of substituents on the cycloheptyl ring would also modulate reactivity. An electron-withdrawing substituent on the cycloheptyl ring would be predicted to slightly increase the reactivity of the maleimide core, while additional bulky groups would be expected to decrease it further. These predictions are invaluable in the rational design of new molecules with tailored reactivity for specific applications in materials science and medicinal chemistry.

Applications in Chemical Research and Material Science

Role as a Synthetic Building Block

The maleimide (B117702) moiety is an electron-deficient alkene, making it a reactive electrophile and a potent dienophile. These characteristics are central to its role as a versatile synthetic building block in organic chemistry.

The electron-poor double bond within the 1-cycloheptyl-pyrrole-2,5-dione ring is highly susceptible to conjugate addition reactions, most notably the Michael addition. scielo.brresearchgate.net This reaction allows for the covalent attachment of a wide range of nucleophiles, such as amines, thiols, and carbanions, leading directly to the formation of functionalized N-cycloheptylsuccinimide derivatives. scielo.brepa.gov The reaction is typically high-yielding and proceeds under mild conditions.

This straightforward addition provides a reliable method for introducing the cycloheptylsuccinimide scaffold into more complex molecular architectures. The resulting succinimide (B58015) ring can be a final structural element or serve as a precursor to pyrrolidine (B122466) derivatives through subsequent reduction of the carbonyl groups.

Table 1: Michael Addition for Succinimide Synthesis

This table illustrates the general reaction of 1-Cycloheptyl-pyrrole-2,5-dione with a nucleophile to form a substituted succinimide derivative.

| Reactant 1 | Reactant 2 (Generic) | Product |

| Nu-H (e.g., R-SH, R-NH2) | ||

| 1-Cycloheptyl-pyrrole-2,5-dione | Nucleophile | 3-substituted-1-cycloheptyl-pyrrolidine-2,5-dione |

The maleimide double bond is an excellent dienophile for use in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. mdpi.com When 1-Cycloheptyl-pyrrole-2,5-dione reacts with a conjugated diene, it results in the formation of a bicyclic adduct, rapidly increasing molecular complexity and creating multiple stereocenters. tandfonline.comtandfonline.com This method is a cornerstone of synthetic strategy for accessing a variety of complex polycyclic and heterocyclic systems. gctlc.orgfigshare.com The reaction often proceeds with high stereoselectivity, yielding well-defined three-dimensional structures. The reversibility of the Diels-Alder reaction under thermal conditions can also be exploited in dynamic chemical systems. tandfonline.com

Table 2: Diels-Alder Reaction for Heterocycle Construction

This table shows a representative Diels-Alder reaction between 1-Cycloheptyl-pyrrole-2,5-dione and a generic diene (e.g., furan (B31954) or cyclopentadiene).

| Dienophile | Diene (Generic) | Adduct |

| 1-Cycloheptyl-pyrrole-2,5-dione | Conjugated Diene | Bicyclic Imide Product |

Polymer Chemistry Applications

In material science, the maleimide functionality allows 1-Cycloheptyl-pyrrole-2,5-dione to be incorporated into polymers, either as a monomer for the main chain or as a pendant group for crosslinking and functionalization.

1-Cycloheptyl-pyrrole-2,5-dione can undergo free-radical polymerization to produce poly(N-cycloheptylmaleimide). The bulky and hydrophobic cycloheptyl group attached to the polymer backbone imparts distinct physical properties. It can increase the glass transition temperature (Tg), enhance thermal stability, and modify the solubility of the resulting polymer. Copolymers can also be synthesized by reacting it with other monomers, such as styrenes or acrylates, to tailor the material's properties for specific applications.

Table 3: Predicted Influence of the Cycloheptyl Group on Polymer Properties

| Property | Influence of Cycloheptyl Group | Rationale |

| Glass Transition Temp. (Tg) | Increase | The bulky ring restricts chain mobility. |

| Thermal Stability | Enhancement | Steric hindrance can protect the polymer backbone. |

| Solubility | Decreased in polar solvents | The nonpolar cycloheptyl group increases overall hydrophobicity. |

| Mechanical Strength | Potential Increase | The rigid group can contribute to a more robust material. |

The maleimide group exhibits highly specific reactivity towards thiol groups via the thiol-maleimide Michael addition. nih.govnih.gov This reaction is a form of "click chemistry" because it is fast, efficient, highly selective, and proceeds under mild, often physiological, conditions without the need for a catalyst or the formation of byproducts. mdpi.comresearchgate.net This makes 1-Cycloheptyl-pyrrole-2,5-dione an effective crosslinking agent. When mixed with polymers bearing multiple thiol groups (dithiols, trithiols, etc.), it can form stable thioether bonds that link the polymer chains together, creating a three-dimensional network, such as a hydrogel. nih.govmdpi.com The stability of the resulting thioether bond is a key advantage in creating durable materials. nih.govcreativepegworks.com

The specific and sometimes reversible nature of maleimide reactions allows for the design of "smart" or responsive polymer systems. These materials can change their properties in response to external stimuli like pH, temperature, or light.

For example, hydrogels crosslinked via the thiol-maleimide reaction can be designed to degrade or change their swelling behavior under specific biological conditions. Furthermore, the retro-Diels-Alder reaction is thermally triggered. tandfonline.com If a polymer is crosslinked using the Diels-Alder reaction between a furan-functionalized polymer and a bismaleimide (B1667444) (a molecule with two maleimide groups), the resulting network can be designed to de-crosslink upon heating, leading to a thermally-responsive, remendable material. The incorporation of the hydrophobic cycloheptyl group from 1-Cycloheptyl-pyrrole-2,5-dione into such systems would modulate their response, for instance, by affecting the swelling ratio in aqueous environments or influencing the transition temperature in thermo-responsive polymers.

Bio-conjugation Strategies (Mechanistic Focus)

Bio-conjugation, the process of linking molecules to biomolecules such as proteins and peptides, is a cornerstone of modern biotechnology and pharmaceutical development. 1-Cycloheptyl-pyrrole-2,5-dione, as a maleimide derivative, participates in highly efficient and selective conjugation reactions, primarily with thiol-containing biomolecules. nih.govnih.gov

Thiol-Maleimide "Click" Chemistry: Kinetics, Selectivity, and Stability

The reaction between the maleimide group of 1-Cycloheptyl-pyrrole-2,5-dione and a thiol group (typically from a cysteine residue in a protein) is a prime example of "click" chemistry. This Michael addition reaction is characterized by its rapid kinetics, high selectivity, and the ability to proceed under mild, physiological conditions (pH 6.5-7.5), which is crucial for maintaining the integrity of biological molecules. nih.govmdpi.comresearchgate.netresearchgate.net The reaction is approximately 1,000 times faster with thiols than with amines at a neutral pH, highlighting its remarkable selectivity. nih.govmdpi.com

The kinetics of the thiol-maleimide reaction are influenced by several factors, including the pH of the medium, the solvent, and the nature of the N-substituent on the maleimide. researchgate.netrsc.org While specific kinetic data for 1-Cycloheptyl-pyrrole-2,5-dione is not extensively documented, studies on other N-alkyl substituted maleimides provide valuable insights. The bulky cycloheptyl group is expected to exert some steric hindrance, which might slightly modulate the reaction rate compared to smaller N-alkyl substituents like methyl or ethyl groups. rsc.orgmdpi.com However, the inherent reactivity of the maleimide double bond generally ensures that the reaction proceeds efficiently.

A significant consideration in thiol-maleimide conjugation is the stability of the resulting thiosuccinimide linkage. This bond can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, particularly in the presence of other thiols like glutathione, which is abundant in the cellular environment. nih.govnih.govresearchgate.netresearchgate.net The stability of the adduct is influenced by the N-substituent. While N-aryl maleimides can lead to more stable adducts through hydrolysis of the succinimide ring, N-alkyl substituted maleimides, such as 1-Cycloheptyl-pyrrole-2,5-dione, generally form adducts where the retro-Michael reaction is a more prominent concern. nih.govnih.gov

| Factor | Influence on Thiol-Maleimide Reaction | Reference |

| pH | Reaction rate increases with pH up to ~7.5, as the concentration of the more nucleophilic thiolate anion increases. | researchgate.netresearchgate.net |

| N-Substituent | N-aryl substituents can increase adduct stability through hydrolysis, while bulky alkyl groups may have minor steric effects on kinetics. | mdpi.comnih.govnih.gov |

| Solvent | Polar solvents like water and DMSO facilitate the reaction. | nih.gov |

| Stability | The thiosuccinimide adduct can undergo a reversible retro-Michael reaction, especially in the presence of other thiols. | nih.govnih.govresearchgate.net |

Mechanism of Covalent Ligand Attachment to Thiolated Biomolecules

The covalent attachment of 1-Cycloheptyl-pyrrole-2,5-dione to a thiolated biomolecule proceeds through a well-established Michael-type addition mechanism. mdpi.comnih.gov The process is initiated by the nucleophilic attack of a deprotonated thiol group (thiolate anion) on one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This attack forms a transient carbanion, which is subsequently protonated by a proton source in the reaction medium, typically water, to yield a stable thioether bond. The resulting product is a succinimide derivative covalently linked to the biomolecule. mdpi.com

The high selectivity for cysteine residues in proteins stems from the relatively low pKa of the cysteine thiol group (~8.3), which allows for a significant population of the highly nucleophilic thiolate anion at physiological pH. nih.gov This contrasts with other potentially nucleophilic groups in proteins, such as the epsilon-amino group of lysine, which are predominantly protonated and thus less reactive under these conditions. nih.gov

Development of Chemical Probes for Mechanistic Biological Investigations (e.g., enzyme covalent inhibition mechanisms)

Maleimide derivatives, including 1-Cycloheptyl-pyrrole-2,5-dione, are valuable tools for developing chemical probes to investigate biological mechanisms, particularly the covalent inhibition of enzymes. nih.govnih.gov By attaching a reporter molecule (e.g., a fluorophore, a biotin (B1667282) tag) to the cycloheptyl moiety or another part of the molecule, researchers can track the covalent modification of a target enzyme.

The irreversible nature of the thiol-maleimide reaction under many conditions makes these probes effective for identifying and characterizing the active site cysteine residues of enzymes. nih.gov For instance, if an enzyme's activity is abolished upon treatment with 1-Cycloheptyl-pyrrole-2,5-dione, it strongly suggests the presence of a critical cysteine residue in or near the active site. Kinetic analysis of the inhibition can provide further insights into the enzyme's mechanism. nih.govnih.govlongdom.orgresearchgate.netyoutube.com The steric bulk of the cycloheptyl group may also be exploited to probe the accessibility and topology of the enzyme's active site.

Surface Functionalization and Coating Applications

The ability of 1-Cycloheptyl-pyrrole-2,5-dione to react selectively with thiols makes it a versatile component for surface functionalization and the creation of functional coatings on various materials. researchgate.netfraunhofer.denih.govnih.govresearchgate.net

Immobilization of 1-Cycloheptyl-pyrrole-2,5-dione onto Surfaces

1-Cycloheptyl-pyrrole-2,5-dione can be immobilized onto surfaces that have been pre-functionalized with thiol groups. This is a common strategy for modifying surfaces like gold, silica (B1680970), and various polymers. researchgate.netnih.govkpi.uanih.govchemicalbook.com

For example, a gold surface can be treated with a thiol-containing molecule, such as 11-mercaptoundecanoic acid, to form a self-assembled monolayer (SAM) with exposed thiol groups. Subsequent exposure to a solution of 1-Cycloheptyl-pyrrole-2,5-dione would result in the covalent attachment of the maleimide derivative to the surface via the thiol-maleimide click reaction. kpi.uanih.gov Similarly, silica surfaces can be functionalized with thiol groups using silane (B1218182) coupling agents, providing a platform for the immobilization of 1-Cycloheptyl-pyrrole-2,5-dione. researchgate.netnih.gov The successful immobilization can be confirmed using surface-sensitive analytical techniques like X-ray photoelectron spectroscopy (XPS) and contact angle measurements. nih.gov

Alternatively, a surface can be first modified with a molecule containing a maleimide group, and then a thiol-containing molecule of interest can be attached.

Functional Coatings through Thiol-Maleimide Chemistry

The thiol-maleimide reaction involving 1-Cycloheptyl-pyrrole-2,5-dione is a powerful tool for creating functional polymer coatings. mdpi.comkpi.uauq.edu.auresearchgate.netresearchgate.netsinfoobiotech.comresearchgate.net Polymers bearing pendant thiol groups can be cross-linked using bismaleimides, or polymers with pendant maleimide groups can be functionalized by attaching thiol-containing molecules.

Corrosion Inhibition Mechanisms

While direct and extensive mechanistic studies specifically on 1-Cycloheptyl-pyrrole-2,5-dione are not widely available in public literature, the corrosion inhibition mechanisms can be inferred from research on structurally similar N-substituted pyrrole-2,5-dione derivatives and other organic corrosion inhibitors containing cycloalkyl groups. The primary mechanism is believed to be the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

Research on related N-substituted maleimides, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methyl-phenyl)-1H-pyrrole-2,5-dione (MPPD), has shown that these compounds are effective corrosion inhibitors for carbon steel in acidic media. researchgate.netuni-ruse.bg These studies indicate that the inhibition process is governed by the following key mechanisms:

Adsorption and Film Formation: The inhibitor molecules adsorb onto the metal surface, creating a protective film that blocks the active corrosion sites. This adsorption is a spontaneous process.

Mixed-Type Inhibition: These derivatives typically act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

Chemisorption: The adsorption process is predominantly chemical in nature (chemisorption). This involves the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of coordinate covalent bonds. researchgate.net The heteroatoms (nitrogen and oxygen) and the π-electrons of the pyrrole-2,5-dione ring are the primary centers for this interaction, donating electrons to the vacant d-orbitals of the iron atoms in the steel.

Langmuir Adsorption Isotherm: The adsorption of these N-substituted pyrrole-2,5-dione derivatives on the metal surface has been found to follow the Langmuir adsorption isotherm. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface.

Increased Surface Coverage: The bulky cycloheptyl group can increase the surface area covered by each adsorbed molecule, thereby enhancing the barrier effect of the protective film.

Hydrophobicity: The non-polar nature of the cycloheptyl ring can contribute to the hydrophobicity of the adsorbed film, repelling water and corrosive species from the metal surface.

Electronic Effects: The cycloheptyl group can also exert an electron-donating effect, which can increase the electron density on the nitrogen atom of the pyrrole-2,5-dione ring, thereby strengthening the coordinate bond with the metal surface.

The combination of the strong anchoring of the pyrrole-2,5-dione ring and the enhanced surface coverage and hydrophobicity provided by the cycloheptyl group likely results in a robust and efficient protective layer.

Below is a table summarizing the probable corrosion inhibition mechanisms of 1-Cycloheptyl-pyrrole-2,5-dione based on related compounds.

| Mechanism | Description | Supporting Evidence from Related Compounds |

| Adsorption | Formation of a protective film on the metal surface. | Studies on N-substituted maleimides show effective adsorption. researchgate.netuni-ruse.bg |

| Inhibition Type | Mixed-type, retarding both anodic and cathodic reactions. | Potentiodynamic polarization studies on PPD and MPPD confirm mixed-type inhibition. researchgate.net |

| Adsorption Isotherm | Follows the Langmuir adsorption isotherm. | Adsorption of PPD and MPPD on steel surfaces fits the Langmuir model. researchgate.net |

| Nature of Adsorption | Primarily chemisorption involving electron sharing. | Thermodynamic and XPS analyses of related compounds indicate chemisorption. researchgate.net |

| Role of Cycloheptyl Group | Increased surface coverage and hydrophobicity. | Studies on cyclohexyl-containing inhibitors show enhanced protection. researchgate.neticrc.ac.ir |

Future Research Directions and Emerging Trends

Development of Asymmetric Synthesis Methods for Chiral Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While methods for the synthesis of pyrrole (B145914) derivatives are well-established, the development of asymmetric routes to produce chiral analogues of 1-cycloheptyl-pyrrole-2,5-dione is a burgeoning area of research. nih.govcibtech.org Future work will likely focus on organocatalytic approaches, which avoid the use of toxic and expensive transition metals. nih.gov Chiral organocatalysts could be employed to achieve enantiomerically enriched products, a critical step for developing compounds with specific biological activities. nih.gov

Researchers are exploring the use of chiral catalysts to control the stereochemistry of reactions involving the pyrrole-2,5-dione scaffold. nih.gov For instance, novel approaches using organocatalytic [4+2] cycloaddition reactions have been successful in creating chiral spirocyclic scaffolds with good to excellent yields and high diastereoselectivity. nih.gov Adapting such methodologies to introduce chirality to the cycloheptyl moiety or to create chiral centers on the pyrrole ring of 1-cycloheptyl-pyrrole-2,5-dione represents a promising avenue for creating novel molecular architectures.

Exploration of Novel Catalytic Transformations Involving the Pyrrole-2,5-dione Core

The pyrrole-2,5-dione core is a versatile building block for organic synthesis. cibtech.org Future research is expected to uncover novel catalytic transformations that leverage this reactivity. While traditional methods like the Paal-Knorr and Clauson-Kaas syntheses are effective, there is a drive towards greener and more efficient catalytic systems. beilstein-journals.orgorganic-chemistry.org

Recent developments include the use of iron(III) chloride, manganese complexes, and various organocatalysts to synthesize N-substituted pyrroles under mild and environmentally friendly conditions. nih.govorganic-chemistry.org The exploration of nanocatalysts, such as nano-ferrite supported glutathione, also presents an innovative approach, offering high efficiency and reusability, particularly in aqueous media. nih.gov Applying these advanced catalytic systems to 1-cycloheptyl-pyrrole-2,5-dione could enable its efficient functionalization and incorporation into more complex molecular structures. The development of microwave-assisted synthesis has also been shown to produce high yields of pyrrole analogues, suggesting a potential route for rapid derivatization. nih.gov

| Catalyst System | Transformation | Advantages |

| Organocatalysts (e.g., Vitamin B1, Saccharin) | Paal-Knorr pyrrole synthesis | Metal-free, low toxicity, cost-effective. nih.gov |

| Iron(III) chloride | Paal-Knorr condensation | Mild reaction conditions, good to excellent yields. organic-chemistry.org |

| Manganese complexes | Conversion of diols and amines to pyrroles | High selectivity, atom economic, solvent-free potential. organic-chemistry.org |

| Nano-Ferrite supported Glutathione (Nano-FGT) | Paal-Knorr condensation | High efficiency, reusable, effective in aqueous media. nih.gov |

| Ruthenium-based Grubbs' catalyst | Ring-opening metathesis polymerization (ROMP) | Rapid polymerization at room temperature for material applications. rsc.org |

Advanced Materials Integration (e.g., self-healing materials, supramolecular assemblies)

The integration of 1-cycloheptyl-pyrrole-2,5-dione into advanced materials is a particularly exciting frontier. The maleimide (B117702) group is highly reactive towards thiols, making it an ideal functional group for creating cross-linked polymer networks. This reactivity is central to the design of self-healing materials. nih.gov

In a typical extrinsic self-healing system, a healing agent is encapsulated within a polymer matrix. nih.gov When damage occurs, the capsules rupture, releasing the agent to repair the crack. rsc.org 1-Cycloheptyl-pyrrole-2,5-dione could be utilized either as a co-monomer in the polymer matrix or as a healing agent itself, reacting with other functional groups to restore the material's integrity. The cycloheptyl group would likely influence the physical properties of the resulting polymer, such as its flexibility and hydrophobicity.

Furthermore, the structure of 1-cycloheptyl-pyrrole-2,5-dione lends itself to the construction of supramolecular assemblies. By introducing specific functional groups, the molecule could be programmed to self-assemble through non-covalent interactions like hydrogen bonding or host-guest interactions, leading to the formation of complex, ordered structures with novel properties.

| Material Type | Integration Principle | Potential Application |

| Self-Healing Polymers | The reactive pyrrole-2,5-dione (maleimide) core can undergo reactions (e.g., with thiols) to form cross-links and repair damage within a polymer matrix. rsc.orgnih.gov | Extending the lifespan of structural composites, coatings, and electronic devices. nih.gov |

| Supramolecular Assemblies | Functionalized derivatives can participate in non-covalent interactions (e.g., hydrogen bonding), leading to ordered, self-assembled structures. | Development of sensors, drug delivery systems, and molecular machines. |

| Polymer Composites | Used as a monomer or cross-linking agent to enhance the thermal and mechanical properties of materials like epoxy resins. rsc.org | Aerospace components, automotive parts, and high-performance adhesives. rsc.orgnih.gov |

High-Throughput Screening and Automated Synthesis of Derivatives

To fully explore the potential of 1-cycloheptyl-pyrrole-2,5-dione, particularly in drug discovery and materials science, efficient methods for synthesizing and testing a large number of its derivatives are required. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds for a specific biological activity or physical property. nih.govnih.gov

The future in this area involves the use of automated synthesis platforms to create large libraries of 1-cycloheptyl-pyrrole-2,5-dione analogues with diverse substitutions on the cycloheptyl ring or the pyrrole core. These libraries can then be subjected to HTS to identify lead compounds for various applications, such as novel therapeutics or high-performance materials. nih.gov This combination of automated synthesis and HTS can dramatically accelerate the discovery and optimization process.

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. researchgate.net These technologies can be used to predict the outcomes of chemical reactions, including yields and potential byproducts, with a high degree of accuracy. mit.edunih.gov This predictive power is invaluable for planning more efficient and sustainable synthetic routes.

For 1-cycloheptyl-pyrrole-2,5-dione, ML models can be trained on existing reaction data for pyrroles and related compounds to predict the feasibility of new synthetic pathways for its derivatives. researchgate.netdntb.gov.ua For example, a random forest-based model has been successfully used to predict the yields of pyrrole condensation reactions. researchgate.net Such models can guide chemists in selecting the optimal reaction conditions, saving time and resources. mit.edu Web-based platforms are already emerging that integrate these ML models, making them accessible to a wider range of researchers. researchgate.netdntb.gov.ua This integration of AI will not only accelerate the synthesis of new 1-cycloheptyl-pyrrole-2,5-dione derivatives but also enhance our fundamental understanding of their reactivity. nih.govmit.edu

| AI/ML Application | Methodology | Impact on Research |

| Reaction Yield Prediction | Training machine learning models (e.g., random forest, neural networks) on large datasets of chemical reactions. researchgate.netmit.edu | Optimizes synthetic routes, reduces waste, and accelerates the discovery of new derivatives. researchgate.net |

| Retrosynthesis Planning | Using AI to identify potential synthetic pathways for a target molecule. | Assists chemists in designing efficient and novel syntheses for complex derivatives. |

| Property Prediction | Developing models to predict the physicochemical and biological properties of new compounds based on their structure. dntb.gov.ua | Enables the in silico screening of virtual libraries to prioritize candidates for synthesis and testing. |

| Catalyst Design | Employing computational methods to design new catalysts with enhanced activity and selectivity for specific transformations. | Facilitates the development of novel and more efficient catalytic systems for synthesizing and modifying the pyrrole-2,5-dione core. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cycloheptyl-pyrrole-2,5-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted diketones with cycloheptylamine. Key steps include refluxing in aprotic solvents (e.g., 1,2-dichloroethane) under acidic conditions (e.g., phosphoryl chloride/DMF) to form the pyrrole-dione core . Purification via column chromatography or recrystallization (ethanol/benzene) is critical to isolate high-purity products. Yields (~80%) depend on stoichiometric ratios and temperature control during intermediate steps .

Q. Which spectroscopic techniques are most reliable for characterizing 1-Cycloheptyl-pyrrole-2,5-dione?

- Methodological Answer :

- 1H/13C NMR : Peaks at δ 2.5–3.5 ppm (cycloheptyl protons) and δ 160–170 ppm (dione carbonyl carbons) confirm substitution patterns .

- HRMS : Exact mass matching (e.g., [M]+ calcd. 452.2458 vs. found 452.2402) validates molecular integrity .

- FTIR : Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and ~3100 cm⁻¹ (N-H in pyrrole) are diagnostic .

Advanced Research Questions

Q. How do electronic effects of the cycloheptyl group influence the reactivity of pyrrole-2,5-dione in nucleophilic substitutions?

- Methodological Answer : The bulky cycloheptyl group sterically hinders nucleophilic attack at the dione carbonyls, as shown by kinetic studies using in-situ FTIR and DFT calculations. Comparative experiments with smaller substituents (e.g., methyl) reveal faster reaction rates, highlighting steric vs. electronic trade-offs .

Q. What contradictions exist in reported thermal stability data for pyrrole-2,5-dione derivatives, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in melting points (e.g., 117–124°C) may arise from polymorphism or residual solvents. Differential scanning calorimetry (DSC) under inert gas and recrystallization from toluene/water mixtures can standardize thermal profiles. Sublimation in vacuo further eliminates impurities .

Q. What mechanistic insights can be derived from intermediate isolation during the Paal-Knorr synthesis of pyrrole-2,5-dione analogs?

- Methodological Answer : Trapping intermediates (e.g., enamine or imine adducts) via quenching at controlled pH (e.g., pH 4.5 with H2SO4) and analyzing via LC-MS reveals stepwise cyclization pathways. Kinetic modeling (e.g., two-rate-limiting steps) explains yield variations under differing ammonia concentrations .

Q. How does 1-Cycloheptyl-pyrrole-2,5-dione interact with biological targets, and what structural modifications enhance its antioxidant activity?

- Methodological Answer : SAR studies show that electron-donating groups (e.g., methoxy) at the cycloheptyl ring improve radical scavenging (IC50 values < 10 μM in DPPH assays). Computational docking (e.g., AutoDock Vina) identifies hydrogen bonding with catalytic cysteine residues in oxidoreductases as a key interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.